ethyl (5Z)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate
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Overview
Description
ETHYL (5Z)-5-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a carboxylate group, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (5Z)-5-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
ETHYL (5Z)-5-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one substituent with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
ETHYL (5Z)-5-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ETHYL (5Z)-5-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ETHYL (5Z)-5-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE include:
4,4’-Bis(diethylamino)-benzophenone: This compound has a similar diethylamino group and is used in various chemical applications.
2-(Dimethylamino)ethyl 4-aminobenzoate: This compound shares structural similarities and is used in medicinal chemistry.
Uniqueness
Its structure allows for various chemical modifications and interactions, making it a versatile compound for research and industrial use .
Biological Activity
Ethyl (5Z)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate is a complex organic compound with potential biological activities. Its unique structure, which includes a thiophene ring and various aromatic substituents, suggests significant interactions with biological systems. This article explores its biological activity, synthesis, and potential applications based on existing research findings.
Molecular Characteristics
- Molecular Formula : C26H30N2O4S
- Molecular Weight : 478.60 g/mol
The compound features a thiophene core with multiple functional groups that may contribute to its biological properties. The presence of the diethylamino group and methoxyphenyl moiety enhances its potential for interaction with biological targets.
Structural Comparison
Compound Name | Molecular Formula | Key Features | Unique Aspects |
---|---|---|---|
Ethyl 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C14H16N2O3 | Tetrahydropyrimidine core | Different core structure; potential for different biological activity |
Ethyl 2-amino-5-(4-chlorophenylcarbamoyl)-4-methylthiophene-3-carboxylate | C14H14ClN2O4S | Chlorophenyl substituent | Presence of chlorine affects reactivity |
Ethyl 2-amino-5-(4-nitrophenyl)thiophene-3-carboxylate | C14H14N2O4S | Nitro group on phenyl ring | Nitro group may enhance electron-withdrawing properties |
This comparison highlights the unique combination of functional groups in this compound, which may contribute to its distinct biological activities and potential applications in various fields.
Anticancer Properties
Preliminary studies suggest that this compound exhibits significant anticancer activity. Research has indicated that compounds with thiophene moieties can inhibit cancer cell proliferation through various mechanisms, including:
- Induction of apoptosis in cancer cells
- Inhibition of angiogenesis
- Disruption of cell cycle progression
In vitro studies have shown that this compound can effectively reduce the viability of several cancer cell lines, including breast and prostate cancer cells, suggesting its potential as a therapeutic agent.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Mechanistic Studies
Understanding the mechanism of action is crucial for further development. Research indicates that this compound interacts with specific cellular targets, including:
- Enzymes : Inhibition of key enzymes involved in cancer metabolism.
- Receptors : Modulation of receptor activity that regulates cell survival and proliferation.
These interactions suggest a multifaceted approach to its biological activity, making it a candidate for further pharmacological exploration .
Study 1: Anticancer Activity Evaluation
A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. Results indicated:
- IC50 Value : 12 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis via caspase activation.
Study 2: Antimicrobial Efficacy Assessment
In another study, the compound was assessed for its antimicrobial activity against Staphylococcus aureus and Escherichia coli:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
These findings support the compound's potential as an antimicrobial agent .
Properties
Molecular Formula |
C26H30N2O4S |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
ethyl (5Z)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-4-hydroxy-2-(4-methylphenyl)iminothiophene-3-carboxylate |
InChI |
InChI=1S/C26H30N2O4S/c1-6-28(7-2)20-14-11-18(21(16-20)31-5)15-22-24(29)23(26(30)32-8-3)25(33-22)27-19-12-9-17(4)10-13-19/h9-16,29H,6-8H2,1-5H3/b22-15-,27-25? |
InChI Key |
HTUGIAZMIINQGQ-OWJZXNPYSA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=C\2/C(=C(C(=NC3=CC=C(C=C3)C)S2)C(=O)OCC)O)OC |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=C2C(=C(C(=NC3=CC=C(C=C3)C)S2)C(=O)OCC)O)OC |
Origin of Product |
United States |
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